Methoxyambenonium

Description

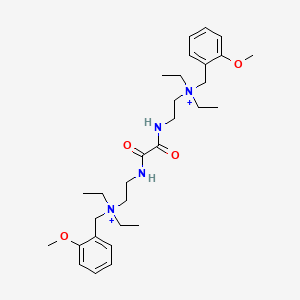

Structure

2D Structure

Properties

CAS No. |

13015-59-3 |

|---|---|

Molecular Formula |

C30H48N4O4+2 |

Molecular Weight |

528.7 g/mol |

IUPAC Name |

2-[[2-[2-[diethyl-[(2-methoxyphenyl)methyl]azaniumyl]ethylamino]-2-oxoacetyl]amino]ethyl-diethyl-[(2-methoxyphenyl)methyl]azanium |

InChI |

InChI=1S/C30H46N4O4/c1-7-33(8-2,23-25-15-11-13-17-27(25)37-5)21-19-31-29(35)30(36)32-20-22-34(9-3,10-4)24-26-16-12-14-18-28(26)38-6/h11-18H,7-10,19-24H2,1-6H3/p+2 |

InChI Key |

JTHLPXAUEYCJPV-UHFFFAOYSA-P |

SMILES |

CC[N+](CC)(CCNC(=O)C(=O)NCC[N+](CC)(CC)CC1=CC=CC=C1OC)CC2=CC=CC=C2OC |

Canonical SMILES |

CC[N+](CC)(CCNC(=O)C(=O)NCC[N+](CC)(CC)CC1=CC=CC=C1OC)CC2=CC=CC=C2OC |

Other CAS No. |

13015-59-3 |

Synonyms |

methoxyambenonium |

Origin of Product |

United States |

Historical Context and Foundational Research of Methoxyambenonium

Early Investigations into Cholinesterase Inhibitors

The exploration of the cholinergic system and its modulation began long before the synthesis of specific compounds like methoxyambenonium. The initial phase of research was characterized by the study of natural alkaloids and the subsequent development of synthetic analogues. A pivotal discovery was the alkaloid physostigmine (B191203), also known as eserine, which was isolated from the Calabar bean (Physostigma venenosum) in 1864 by Jobst and Hesse. mhmedical.comwikipedia.org This bean was notoriously used in West Africa as an "ordeal poison." mhmedical.com Early scientific investigations with physostigmine revealed its potent physiological effects, which were later understood to be due to the inhibition of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine (B1216132) (ACh). taylorandfrancis.com

The therapeutic potential of inhibiting AChE was recognized, and in 1877, physostigmine was first used to treat glaucoma. mhmedical.com A landmark moment in clinical neuroscience occurred in 1934 when Dr. Mary Walker demonstrated that physostigmine could temporarily alleviate the muscle weakness characteristic of myasthenia gravis. wikipedia.orgnih.gov This finding provided strong evidence for the "cholinergic hypothesis" of the disease, suggesting that the symptoms were caused by a deficit in neuromuscular transmission. nih.gov

The structural determination of physostigmine spurred the synthesis of new, related compounds. wikipedia.org In the 1930s, synthetic derivatives such as neostigmine (B1678181) were developed. nih.govajpps.orgclockss.org Neostigmine, a quaternary ammonium (B1175870) compound, was synthesized in 1931 and showed a longer duration of action compared to physostigmine, making it a valuable therapeutic agent. ajpps.orgwikipedia.org These early reversible inhibitors, which possess a carbamyl ester linkage, were initially thought to inhibit AChE through a simple reversible binding, but later kinetic studies revealed they are in fact slowly hydrolyzed by the enzyme. nih.gov

Parallel to these developments, a different class of highly toxic cholinesterase inhibitors emerged shortly before and during World War II. mhmedical.comnih.gov These were the organophosphorus compounds, first developed as agricultural insecticides and later as chemical warfare agents. nih.gov Unlike the carbamates, many of these agents act as "irreversible" inhibitors of AChE. taylorandfrancis.com This era of research firmly established the critical role of acetylcholinesterase in physiological function and laid the pharmacological groundwork for the development of more specialized cholinesterase inhibitors.

| Milestone | Year | Key Figure(s) / Institution | Significance | Citation(s) |

| Isolation of Physostigmine | 1864 | Jobst and Hesse | First isolation of a potent natural cholinesterase inhibitor. | mhmedical.comwikipedia.org |

| First Therapeutic Use of Physostigmine | 1877 | Ludwig Laqueur | Used to treat glaucoma, demonstrating clinical utility. | mhmedical.com |

| Synthesis of Neostigmine | 1931 | Aeschlimann and Reinert | Development of a synthetic, longer-acting cholinesterase inhibitor. | clockss.orgwikipedia.org |

| Use of Physostigmine for Myasthenia Gravis | 1934 | Dr. Mary Walker | First effective treatment for myasthenia gravis, confirming the cholinergic deficit theory. | wikipedia.orgnih.gov |

| Development of Organophosphorus Agents | Pre-WWII / WWII | Gerhard Schrader | Synthesis of highly toxic, irreversible cholinesterase inhibitors. | nih.gov |

This compound's Emergence in Neuromuscular Pharmacology Studies

In the mid-20th century, research efforts intensified to create novel compounds with specific actions on the neuromuscular junction. Within this context, this compound, identified as WIN 8078, emerged from the Sterling-Winthrop Research Institute. nih.gov It was synthesized as a methoxy (B1213986) analogue of ambenonium (B1664838) (WIN 8077), part of a series of bisquaternary oxamides first described by Arnold, Soria, and Kirchner in 1954. nih.gov

Subsequent pharmacological studies in the mid-1950s by researchers including Lands and Karczmar began to delineate the effects of these compounds on neuromuscular transmission. nih.gov A key 1960 study by Blaber and Bowman provided a detailed analysis of this compound's actions in the cat tibialis anterior muscle preparation. nih.govnih.gov This research demonstrated that this compound could effectively antagonize the neuromuscular paralysis induced by two different types of blocking agents: the non-depolarizing blocker tubocurarine (B1210278) and the depolarizing blocker decamethonium (B1670452). nih.govnih.gov

The ability to counteract both types of neuromuscular block suggested a complex mechanism of action. While this compound possesses anticholinesterase activity, studies found no direct correlation between its potency as an AChE inhibitor in vitro and its ability to reverse tubocurarine-induced paralysis. nih.govnih.govnih.gov This lack of correlation implied that its effects were not solely due to the preservation of acetylcholine. nih.gov Further investigation revealed that in larger doses, this compound depressed the sensitivity of the motor endplate to depolarizing substances. nih.govnih.govresearchgate.net This desensitizing or "curarimimetic" property was considered sufficient to explain its antagonism of the paralysis caused by decamethonium. nih.govluc.edu

Studies using intracellular microelectrodes further clarified its properties, showing that this compound could depress the amplitude of miniature end-plate potentials (m.e.p.p.s). luc.edu These findings collectively positioned this compound as a significant research tool, highlighting that neuromuscular facilitation by anticholinesterase drugs could involve prejunctional actions in addition to the primary inhibition of AChE at the synapse. nih.gov

| Research Finding | Investigated Species/Model | Key Observation | Implication | Citation(s) |

| Synthesis and Initial Report | Chemical Synthesis | This compound (WIN 8078) created as a methoxy analogue of ambenonium. | Expansion of the bisquaternary oxamide (B166460) class of compounds. | nih.gov |

| Antagonism of Neuromuscular Blockers | Cat tibialis anterior muscle | Antagonized paralysis from both tubocurarine (non-depolarizing) and decamethonium (depolarizing). | Possesses a dual or complex mechanism of action. | nih.govnih.gov |

| Cholinesterase Inhibition vs. Function | In vitro vs. in vivo (cat) | No direct correlation between in vitro anticholinesterase potency and in vivo anti-tubocurarine effect. | Facilitation of neuromuscular transmission is not solely due to AChE inhibition. | nih.govnih.govnih.gov |

| Endplate Sensitivity | Cat tibialis anterior muscle | Depressed the sensitivity of the motor endplate to depolarizing agents at higher doses. | Explains the antagonism of decamethonium-induced block. | nih.govnih.govresearchgate.net |

| Effect on Miniature End-Plate Potentials | Intracellular recordings | Depressed the amplitude of m.e.p.p.s. | Direct evidence of its action at the postsynaptic membrane. | luc.edu |

Evolution of Research Paradigms in Cholinergic System Analysis

The study of the cholinergic system has undergone a significant evolution, driven by technological and conceptual advancements that have enabled a progressively more detailed analysis. Early research paradigms were based on classical pharmacology, where the entire system was characterized by its response to a limited number of natural alkaloids. nih.gov The differential effects of muscarine (B1676868) and nicotine (B1678760) led to the fundamental classification of cholinergic receptors into "muscarinic" and "nicotinic" subtypes. nih.govnumberanalytics.com The development of synthetic agonists and antagonists, such as d-tubocurarine and decamethonium, allowed for a finer dissection of receptor subtypes, for instance, distinguishing between nicotinic receptors at the neuromuscular junction and those in ganglia. nih.govnih.gov

A major paradigm shift occurred with the advent of electrophysiology, particularly the use of intracellular microelectrodes. academie-sciences.fr This technology allowed researchers to directly record the electrical events at the synapse, such as the end-plate potential (e.p.p.) and miniature end-plate potentials (m.e.p.p.s). luc.edu This provided a quantitative way to study the process of neurotransmission and precisely measure the impact of pharmacological agents like this compound on synaptic function, moving beyond simple muscle contraction measurements. luc.eduacademie-sciences.fr In the 1970s, the development of train-of-four (TOF) stimulation offered a standardized, clinical method to quantify the degree of neuromuscular blockade. mdpi.com

The "cholinergic hypothesis," which originated from studies of neuromuscular diseases like myasthenia gravis, was later extended to the central nervous system. nih.govnih.gov In the late 1970s and 1980s, this hypothesis became central to research on Alzheimer's disease, proposing that cognitive decline was linked to a deficit in central cholinergic neurotransmission. nih.govbrightfocus.orgwikipedia.org This spurred the development of centrally-acting cholinesterase inhibitors. brightfocus.org

More recent decades have seen the integration of molecular biology and advanced analytical techniques. The cloning of genes for cholinesterase and the various cholinergic receptor subtypes provided the ultimate structural confirmation of their diversity. nih.govnih.gov The development of highly specific neurotoxins, such as 192 IgG-saporin, created animal models with targeted lesions of the cholinergic system, allowing for precise investigation of its role in complex behaviors and plasticity. mdpi.comjneurosci.org Today, research paradigms continue to evolve, incorporating computational biology and in silico modeling to simulate and analyze the complex dynamics of the cholinergic system, aiming to predict the effects of modulators and design new therapeutic strategies. lmaleidykla.ltlmaleidykla.lt

Synthesis and Chemical Characterization of Methoxyambenonium for Research Purposes

Reported Synthetic Pathways and Methodologies

The synthesis of benzamide (B126) derivatives, the core structure of Methoxyambenonium, can be achieved through various established chemical reactions. A common and effective method for the formation of the amide bond is the coupling of a carboxylic acid with an amine, often facilitated by a coupling agent.

One prevalent pathway involves the use of N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent, often in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). This method is widely employed for the synthesis of fatty acid-derived 4-methoxybenzylamides. nih.gov The general scheme for such a reaction is presented below:

Starting Materials: A substituted benzoic acid (in this case, a methoxy-substituted benzoic acid) and a suitable amine.

Reagents: DCC and DMAP.

Process: The carboxylic acid is activated by DCC to form a highly reactive O-acylisourea intermediate. This intermediate then readily reacts with the amine to form the desired amide, with dicyclohexylurea being formed as a byproduct.

Another versatile approach to synthesizing benzamide derivatives is through the reaction of an acid chloride with an amine. This method is straightforward and often provides high yields. The synthesis of 4-amino-5-chloro-N-(1,4-dialkylhexahydro-1,4-diazepin-6-yl)-2-methoxybenzamide derivatives, which share the methoxybenzamide moiety with this compound, has been reported starting from 4-amino-5-chloro-2-methoxybenzoic acid derivatives. nih.gov

For the synthesis of the quaternary ammonium (B1175870) salt characteristic of this compound, a subsequent alkylation step is necessary. This typically involves the reaction of a tertiary amine with an alkyl halide. For instance, the synthesis of N,N-dimethylbenzylamine can be achieved by reacting benzyl (B1604629) chloride with dimethylamine. chemicalbook.com A similar principle would be applied to introduce the quaternary ammonium feature to the this compound precursor.

Interactive Data Table: Common Reagents in Benzamide Synthesis

| Reagent/Catalyst | Role in Synthesis | Reference |

| N,N'-dicyclohexylcarbodiimide (DCC) | Coupling agent for amide bond formation | nih.gov |

| 4-dimethylaminopyridine (DMAP) | Catalyst for amide bond formation | nih.gov |

| Thionyl chloride (SOCl₂) | Converts carboxylic acid to acid chloride | General Knowledge |

| Benzyl Chloride | Alkylating agent for amine quaternization | chemicalbook.com |

Structural Features and their Relevance to Biological Activity

The biological activity of a compound is intrinsically linked to its three-dimensional structure and the specific arrangement of its functional groups. In this compound, several structural features are of particular importance.

The methoxy (B1213986) group (-OCH₃) on the benzene (B151609) ring is a key determinant of the molecule's electronic properties and its ability to interact with biological targets. The position of the methoxy group can significantly influence the compound's activity. For example, in a series of 6-hydroxy-7-methoxychroman-2-carboxylic acid N-(substituted)phenylamides, the presence and position of methoxy substituents were found to be critical for their inhibitory activity on nuclear factor-kappaB activation. nih.gov Generally, methoxy groups can act as hydrogen bond acceptors and can influence the lipophilicity of the molecule, thereby affecting its absorption, distribution, metabolism, and excretion (ADME) properties.

The benzamide linkage (-C(O)NH-) provides a rigid planar unit that can participate in hydrogen bonding with biological macromolecules. This feature is common in many biologically active molecules and is often crucial for target binding.

Interactive Data Table: Structure-Activity Relationships of Methoxy-Containing Compounds

| Structural Feature | Influence on Biological Activity | Example Compound Class | Reference |

| Methoxy Group Position | Modulates electronic properties and binding affinity | 6-hydroxy-7-methoxychroman-2-carboxylic acid N-(substituted)phenylamides | nih.gov |

| Amide Linkage | Provides hydrogen bonding capabilities and structural rigidity | 2-Phenoxybenzamides | mdpi.com |

| Quaternary Ammonium Group | Facilitates interaction with anionic sites on targets | 4-amino-5-chloro-N-(1,4-dialkylhexahydro-1,4-diazepin-6-yl)-2-methoxybenzamide derivatives | nih.gov |

Derivatization Strategies for Analog Development in Research

The systematic modification of a lead compound, a process known as derivatization, is a cornerstone of medicinal chemistry research for developing analogs with improved properties. For a molecule like this compound, several derivatization strategies can be envisioned to explore the structure-activity relationship (SAR) and to optimize its biological profile.

Modification of the Benzene Ring Substituents: Altering the number, position, and nature of the substituents on the benzene ring can provide valuable insights into the SAR. For example, replacing the methoxy group with other alkoxy groups of varying chain lengths (e.g., ethoxy, propoxy) or with other electron-donating or electron-withdrawing groups (e.g., hydroxyl, chloro, trifluoromethyl) can probe the electronic and steric requirements for biological activity. Studies on 6-hydroxy-7-methoxychroman-2-carboxylic acid N-(substituted)phenylamides have shown that compounds with -CH₃, -CF₃, or -Cl substituents were potent inhibitors, while those with -OH or -OCH₃ were inactive. nih.gov

Alteration of the Amine Moiety: The quaternary ammonium group can be modified by varying the alkyl substituents on the nitrogen atom. This can influence the steric bulk and lipophilicity of the molecule. For instance, in the development of serotonin (B10506) 5-HT3 and dopamine (B1211576) D2 receptor dual antagonists, the selection of a 1-ethyl-4-methylhexahydro-1,4-diazepine ring as the amine moiety was found to be optimal. nih.gov

Introduction of Spacers: Introducing a flexible or rigid spacer between the benzamide core and the quaternary ammonium group can alter the distance and relative orientation of these two key pharmacophoric features. This can be a useful strategy to optimize the interaction with the biological target.

Interactive Data Table: Potential Derivatization Strategies for this compound Analogs

| Derivatization Site | Potential Modification | Rationale for Research |

| Benzene Ring | Varying alkoxy groups, adding halogens or other functional groups | To probe electronic and steric requirements for activity |

| Quaternary Ammonium Group | Altering alkyl substituents (e.g., methyl, ethyl, benzyl) | To modify steric bulk and lipophilicity |

| Linker between Benzamide and Amine | Introducing flexible (e.g., alkyl chain) or rigid (e.g., cyclic) spacers | To optimize the distance and orientation of key functional groups |

Molecular Mechanisms of Cholinesterase Inhibition by Methoxyambenonium

Acetylcholinesterase (AChE) Interactions

The interaction of Methoxyambenonium with AChE is a key aspect of its function. This involves a complex interplay of kinetic factors and binding site specificities that ultimately determine the extent of enzyme inhibition.

The inhibition of acetylcholinesterase (AChE) by various compounds can be classified into different kinetic types, such as competitive, non-competitive, or mixed inhibition. Studies on different cholinesterase inhibitors have demonstrated these varied mechanisms. For instance, some inhibitors exhibit a mixed non-competitive mode of inhibition against AChE. The kinetic parameters, including the Michaelis-Menten constant (K*) and the maximum reaction velocity (Vmax), are crucial in characterizing the nature of this inhibition. The inhibition constant (Ki) further quantifies the potency of the inhibitor.

The molecular structure of this compound suggests that it likely interacts with the anionic site, similar to its analog ambenonium (B1664838). However, without specific studies on this compound, the precise nature of its interaction with both the anionic and esteratic sites remains to be elucidated.

The binding of an inhibitor to AChE can induce conformational changes in the enzyme, which in turn can affect its catalytic efficiency. These conformational changes can alter the geometry of the active site, thereby impacting the various steps of the catalytic cycle, including substrate binding, acylation, and deacylation. The influence of an inhibitor on the enzyme's conformation is a critical aspect of its mechanism of action.

Detailed structural studies, such as X-ray crystallography or NMR spectroscopy, would be necessary to fully understand the conformational changes induced by this compound upon binding to AChE and how these changes affect the enzyme's catalytic cycle.

Butyrylcholinesterase (BChE) Interactions and Specificity

Currently, there is a lack of specific data on the interaction and inhibitory potency of this compound towards BChE. Determining the IC50 or Ki values for this compound against BChE would be essential to understand its selectivity profile.

Comparative Analysis of Enzyme Inhibition Profiles with Other Cholinesterase Inhibitors

A comparative analysis of the enzyme inhibition profiles of this compound with other well-known cholinesterase inhibitors such as Neostigmine (B1678181), Edrophonium, Physostigmine (B191203), and Ambenonium is essential for understanding its relative potency and selectivity. Each of these inhibitors has a distinct profile of interaction with AChE and BChE, which translates to their clinical applications. For example, edrophonium is a short-acting inhibitor, while neostigmine and ambenonium have a longer duration of action.

A comprehensive comparative study would involve determining and comparing the kinetic parameters (e.g., Ki, IC50) of this compound with these other inhibitors against both AChE and BChE. Such data would provide valuable insights into its potential therapeutic utility.

Pharmacological Research on Methoxyambenonium S Actions at the Neuromuscular Junction

Pre-synaptic Modulatory Actions

Research indicates that Methoxyambenonium exerts significant influence on the pre-synaptic nerve terminal, affecting the spontaneous and evoked release of acetylcholine (B1216132).

This compound has been shown to modify the characteristics of miniature end-plate potentials (MEPPs), which represent the spontaneous release of single quanta of acetylcholine from the motor nerve terminal. In studies conducted on the cat tenuissimus muscle, this compound, along with other anticholinesterases like neostigmine (B1678181) and ambenonium (B1664838), increased the frequency of MEPPs. nih.gov This suggests that the compound facilitates the spontaneous exocytosis of synaptic vesicles.

Furthermore, this compound prolongs the duration of MEPPs. luc.edu This prolongation is attributed to its primary mechanism of inhibiting acetylcholinesterase (AChE), the enzyme responsible for the rapid hydrolysis of ACh in the synaptic cleft. By inhibiting AChE, this compound allows acetylcholine to persist for a longer period, extending its action on post-synaptic receptors and thus prolonging the decay phase of the MEPP. However, at high concentrations, this compound has been observed to depress the amplitude of MEPPs without altering the muscle fiber's resting membrane potential. luc.edu

| Parameter | Observed Effect | Reference |

|---|---|---|

| Frequency | Increased | nih.gov |

| Duration (Time Course) | Prolonged | luc.edu |

| Amplitude (at high concentrations) | Depressed | luc.edu |

The increase in MEPP frequency caused by this compound is thought to extend beyond simple cholinesterase inhibition. Research by Blaber and Christ on the cat tenuissimus muscle concluded that this effect is likely related to a modulation of excitation-secretion coupling. nih.gov This process is the fundamental mechanism by which the arrival of an action potential at the nerve terminal triggers the influx of calcium ions and subsequent release of neurotransmitter. nih.gov The findings suggest that this compound may have a direct facilitatory action on the molecular machinery governing vesicle fusion and release, independent of its enzymatic inhibition. nih.gov

Post-synaptic Receptor Interactions

This compound's influence extends to the post-synaptic membrane, where it modifies the response to nerve-evoked acetylcholine release and interacts indirectly with nicotinic acetylcholine receptors.

Evoked end-plate potentials (EPPs) are the post-synaptic depolarizations caused by the synchronous release of many acetylcholine quanta following a nerve impulse. This compound significantly modulates EPPs. Studies have demonstrated that it increases the amplitude of EPPs. luc.edu This effect is a direct consequence of its anticholinesterase action; by preventing ACh breakdown, more neurotransmitter molecules reach and bind to post-synaptic receptors, generating a larger depolarization.

In addition to increasing amplitude, this compound prolongs the time course of the EPP, specifically its half-decay time. luc.edu This prolongation occurs at the same concentrations that prolong MEPPs, reinforcing the mechanism of sustained receptor activation due to the persistence of acetylcholine. luc.edu

| Parameter | Observed Effect | Reference |

|---|---|---|

| Amplitude | Increased | luc.edu |

| Time Course (Half-Decay) | Prolonged | luc.edu |

The interaction of this compound with nicotinic acetylcholine receptors (nAChRs) is primarily indirect and a consequence of its potent inhibition of acetylcholinesterase. nih.govluc.edu By increasing the synaptic concentration and dwell time of acetylcholine, this compound leads to more intense and prolonged activation of nAChRs. wikipedia.org This enhanced receptor activation is the basis for its potentiation of neuromuscular transmission. There is no substantial evidence to suggest that this compound acts as a direct agonist at the nAChR binding site. However, the finding that high concentrations of the drug can depress MEPP amplitude without affecting the resting membrane potential suggests a possible secondary, non-cholinesterase-related action at the post-synaptic level, which could involve a form of ion channel blockade or receptor desensitization. luc.edu

Influence on Post-synaptic Membrane Potentials

This compound exerts a notable influence on the post-synaptic membrane at the neuromuscular junction. Research using intracellular microelectrodes on isolated cat tenuissimus muscle has shown that this compound can prolong miniature end-plate potentials (m.e.p.p.s). luc.edu M.e.p.p.s are small, spontaneous depolarizations of the postsynaptic membrane caused by the release of a single quantum (vesicle) of acetylcholine (ACh). wikipedia.orgwfsahq.org Their prolongation suggests an extended presence of ACh in the synaptic cleft, likely due to cholinesterase inhibition.

However, at high concentrations, this compound has been observed to depress the amplitude of m.e.p.p.s. luc.edu This reduction in amplitude occurs without a corresponding change in the resting membrane potential of the muscle fiber. luc.edu The end-plate potential (e.p.p.), which is the larger depolarization resulting from nerve stimulation and the release of many ACh quanta, is also affected. scispace.com The effects on both m.e.p.p.s and the e.p.p. indicate that this compound's actions are not solely limited to anticholinesterase activity and involve a direct interaction with the post-synaptic membrane. scispace.comscispace.com

Table 1: Effects of this compound on Post-synaptic Potentials

| Parameter | Observation | Implication |

|---|---|---|

| Miniature End-Plate Potential (m.e.p.p.) Duration | Prolonged luc.edu | Inhibition of acetylcholinesterase, leading to longer ACh presence in the synapse. |

| Miniature End-Plate Potential (m.e.p.p.) Amplitude | Depressed at high concentrations luc.edu | Direct post-synaptic blocking or desensitizing action. |

| Resting Membrane Potential | No significant change luc.edu | The drug's primary effect is not on the general electrical state of the muscle fiber membrane. |

Antagonism of Neuromuscular Blocking Agents in Experimental Models

This compound has been demonstrated to effectively antagonize the effects of both depolarizing and non-depolarizing neuromuscular blocking agents in animal models. nih.gov

Reversal of Depolarizing Neuromuscular Blockers (e.g., Decamethonium (B1670452), Suxamethonium)

In experimental settings using the cat tibialis anterior muscle, this compound has shown a striking ability to reverse the neuromuscular blockade induced by depolarizing agents like decamethonium. nih.gov Decamethonium produces paralysis by causing a long-lasting depolarization of the motor end-plate. nih.gov The administration of this compound during a decamethonium-induced paralysis leads to a significant antagonism of the block, restoring twitch tension. nih.gov This anti-decamethonium action is attributed to this compound's ability to depress the sensitivity of the motor end-plates to depolarizing substances. nih.gov Essentially, it counteracts the persistent depolarization caused by agents like decamethonium and suxamethonium. scispace.comnih.gov

Reversal of Non-depolarizing Neuromuscular Blockers (e.g., d-Tubocurarine)

This compound is also a potent antagonist of non-depolarizing neuromuscular blockers such as d-tubocurarine. dntb.gov.ua These blockers act by competitively inhibiting ACh at the postsynaptic receptors. wikipedia.orghumanitas.net In studies on the cat tibialis anterior muscle partially paralyzed by d-tubocurarine, this compound caused a marked increase in the tension of indirectly elicited twitches, indicating a reversal of the paralysis. nih.gov This antagonism is thought to be primarily due to its anticholinesterase activity, which increases the concentration of ACh in the synaptic cleft, allowing it to more effectively compete with the blocking agent for receptor sites. nih.gov However, there is no direct correlation between its in-vitro anticholinesterase potency and its ability to antagonize tubocurarine (B1210278), suggesting other mechanisms may also be involved. nih.gov

Table 2: this compound's Antagonism of Neuromuscular Blockers in the Cat Tibialis Anterior Muscle

| Blocking Agent | Type | Effect of this compound | Reference |

|---|---|---|---|

| Decamethonium | Depolarizing | Striking antagonism of paralysis, restoration of twitch tension. | nih.gov |

| Suxamethonium | Depolarizing | Antagonism of neuromuscular block. | scispace.com |

| d-Tubocurarine | Non-depolarizing | Marked increase in twitch tension of partially paralyzed muscle. | nih.govdntb.gov.ua |

Effects on Muscle Fiber Excitability and Contraction Dynamics

This compound's influence extends to the fundamental properties of muscle fiber excitability and the dynamics of muscle contraction. nih.gov Muscle fiber excitability refers to the ability of the sarcolemma to generate and propagate action potentials, a process crucial for initiating contraction. frontiersin.orgresearchgate.net

In experimental preparations, this compound has been shown to facilitate neuromuscular transmission in small doses. nih.gov However, in larger doses, it depresses the sensitivity of the motor end-plates. nih.gov This dual effect suggests a complex interaction with the mechanisms governing muscle activation. The initial facilitation can enhance the muscle's response, while the subsequent depression at higher concentrations can alter contraction dynamics.

The term "contraction dynamics" encompasses the processes that translate muscle activation into force. upatras.gr This includes the force-velocity relationship, where the force a muscle can generate depends on its shortening velocity, and the force-time relationship, which describes the delay in tension development after activation. physio-pedia.com While direct studies on this compound's specific impact on these detailed mechanical characteristics are limited, its demonstrated effects on end-plate sensitivity and neuromuscular transmission inherently imply an alteration of the normal patterns of muscle contraction. nih.govnih.gov For example, by antagonizing neuromuscular blockade, it restores the muscle's ability to contract in response to nerve stimulation. nih.gov Furthermore, direct stimulation of a muscle treated with this compound can still produce a normal contraction, indicating that the contractile machinery itself remains functional. nih.gov

Structure Activity Relationships Sar and Molecular Design Considerations for Cholinergic Targets

Importance of Quaternary Nitrogen in Receptor Binding and Enzyme Inhibition

The presence of one or more quaternary nitrogen atoms is a hallmark of many potent cholinesterase inhibitors, including Methoxyambenonium. This structural feature is of paramount importance for the initial binding of the inhibitor to the acetylcholinesterase enzyme. The active site of AChE contains a region known as the anionic subsite, which is rich in amino acids with negative charges. spandidos-publications.com The permanently positive charge of the quaternary nitrogen atom in an inhibitor is electrostatically attracted to this anionic site, facilitating a strong ionic bond. spandidos-publications.comcdc.gov This initial binding orients the inhibitor within the enzyme's active site gorge, which is a prerequisite for effective inhibition. spandidos-publications.com

This principle is not exclusive to synthetic inhibitors. Many natural alkaloids with anticholinesterase activity are also quaternary compounds. mdpi.com In some cases, tertiary amines can be protonated at physiological pH to form a quaternary center, allowing them to mimic the binding of permanently charged quaternary ammonium (B1175870) compounds to the anionic site of AChE. mdpi.com In addition to the primary anionic site located deep within the active site gorge (also known as the catalytic anionic site), a second, "peripheral" anionic site (PAS) exists at the entrance of the gorge. nih.govnih.gov Bis-quaternary compounds, such as this compound, possess two charged nitrogen centers, which allows them to potentially span the distance between the catalytic anionic site and the peripheral anionic site, leading to a particularly stable and effective inhibition.

The interaction is not solely for inhibition. The natural substrate, acetylcholine (B1216132), also possesses a quaternary nitrogen (in its trimethylammonium group) that directs it to the anionic site for subsequent hydrolysis. spandidos-publications.com Inhibitors like this compound essentially compete with acetylcholine for this binding site. Some quaternary cholinesterase inhibitors may also exert a modest, direct agonist effect on nicotinic cholinoceptors in addition to their primary inhibitory action on the enzyme. uobabylon.edu.iq

Positional and Steric Requirements for Optimal Cholinesterase Interaction

For bis-quaternary inhibitors like this compound, the length and flexibility of the linker chain connecting the two quaternary nitrogen groups are crucial determinants of inhibitory potency. The optimal linker length allows the molecule to bridge two key binding regions within the enzyme. One quaternary head can bind to the catalytic anionic site at the base of the gorge, while the other can interact with the peripheral anionic site at the gorge's entrance. nih.govnih.gov This dual-site binding can physically block the substrate, acetylcholine, from accessing the catalytic machinery and can also induce conformational changes in the enzyme that further reduce its catalytic efficiency. nih.gov

Steric hindrance plays a significant role in how well an inhibitor fits within the active site. who.int Bulky substituents inappropriately placed on the inhibitor molecule can clash with amino acid residues lining the gorge, preventing optimal binding. mdpi.com Conversely, the strategic placement of certain groups can enhance binding through additional interactions, such as hydrophobic or van der Waals forces with the gorge's residues. mdpi.com For example, the aromatic rings present in this compound can form favorable cation-π interactions with aromatic amino acid residues like tryptophan (specifically Trp286 at the PAS) in the active site gorge, which significantly contributes to the stability of the enzyme-inhibitor complex. nih.govmdpi.com The position of substituents on these aromatic rings can also influence activity; for instance, the placement of a methoxy (B1213986) group can alter the electronic properties and binding interactions of the molecule. mdpi.com

Analog Comparisons: this compound vs. Ambenonium (B1664838) and Choline (B1196258) Derivatives

Comparing this compound to its close analogs provides valuable insight into its structure-activity relationship.

This compound vs. Ambenonium

Ambenonium is a potent, reversible cholinesterase inhibitor that is structurally very similar to this compound. ncats.iodrugbank.com Both are bis-quaternary compounds with two diethylaminoethyl groups attached to a central oxamide (B166460) linker. The primary difference is the presence of a methoxy (-OCH3) group on one of the phenyl rings of this compound.

Both compounds are effective anticholinesterases and facilitate neuromuscular transmission at low concentrations. nih.govnih.gov However, at higher concentrations, they can also depress the sensitivity of motor end plates to depolarizing agents. nih.gov While both possess anticholinesterase activity, studies have shown that there may not be a direct correlation between their in-vitro ability to inhibit cholinesterase and their in-vivo ability to antagonize neuromuscular blockade. nih.gov The addition of the methoxy group in this compound can subtly alter its physicochemical properties, such as lipophilicity and electronic distribution. These changes could potentially influence its binding affinity, selectivity for different cholinesterase subtypes (AChE vs. BChE), or its pharmacokinetic profile, although detailed comparative studies on these specific aspects are not extensively documented in the provided sources. Generally, the addition of methoxy groups has been noted to be important for the acetylcholinesterase inhibition of other alkaloid compounds. mdpi.com

This compound vs. Choline Derivatives

The most fundamental choline derivative is acetylcholine itself, the natural substrate for AChE. spandidos-publications.com Acetylcholine is a small, flexible molecule with a single quaternary ammonium group. uobabylon.edu.iq Its structure is perfectly suited for rapid binding to the active site, hydrolysis by the enzyme, and subsequent release of products, a process that takes only about 150 microseconds. uobabylon.edu.iq

In stark contrast, this compound is a much larger and more complex molecule. Its key features for comparison include:

Dual Binding: It has two quaternary nitrogen centers, allowing it to bind simultaneously to two points within the AChE active site gorge, leading to a much higher affinity and a more stable complex than acetylcholine. nih.govnih.gov

Size and Rigidity: Its larger size and semi-rigid structure effectively plug the active site gorge, sterically hindering the much smaller acetylcholine from entering. umich.edu

Resistance to Hydrolysis: Unlike acetylcholine, which is an ester designed to be rapidly cleaved, the oxamide core of this compound is not susceptible to hydrolysis by the enzyme. This means it acts as a true reversible inhibitor, occupying the active site for a prolonged period until it dissociates, thereby increasing the concentration and duration of action of endogenous acetylcholine. wikipedia.org

The structural design of this compound, therefore, represents a classic example of a competitive inhibitor that mimics the key binding feature of the natural substrate (the quaternary nitrogen) but is itself resistant to the enzyme's catalytic action. drugbank.com

Compound Data

Below are tables summarizing the compounds discussed in this article.

Table 1: Inhibitor Characteristics This interactive table provides details on the inhibitors discussed.

| Compound Name | Type | Key Structural Features | Binding Site Interaction |

| This compound | Reversible Cholinesterase Inhibitor | Bis-quaternary ammonium; Oxamide linker; Methoxy-substituted phenyl group | Binds to catalytic and peripheral anionic sites of AChE nih.govnih.govnih.gov |

| Ambenonium | Reversible Cholinesterase Inhibitor | Bis-quaternary ammonium; Oxamide linker | Binds to the anionic site of AChE ncats.iodrugbank.com |

| Acetylcholine | Natural Substrate | Choline ester; Single quaternary ammonium group | Binds to the catalytic anionic and esteratic sites of AChE for hydrolysis spandidos-publications.com |

Theoretical and Computational Approaches in Methoxyambenonium Research

Molecular Docking and Dynamics Simulations of Enzyme-Inhibitor Complexes

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a ligand, such as Methoxyambenonium, and its protein target, primarily acetylcholinesterase (AChE). scielo.brfrontiersin.orgnih.gov

Molecular Docking predicts the preferred orientation of a molecule when bound to a receptor to form a stable complex. frontiersin.org For this compound, docking studies would be used to place it within the active site of AChE. The enzyme's active site is characterized by a deep and narrow gorge containing a catalytic active site (CAS) at its base and a peripheral anionic site (PAS) at its entrance. Docking simulations can reveal the key amino acid residues that interact with the distinct chemical moieties of this compound.

Molecular Dynamics (MD) Simulations provide a dynamic view of the enzyme-inhibitor complex over time, offering insights into the stability of the docked pose and the conformational changes that may occur upon binding. plos.orgmdpi.com An MD simulation of a this compound-AChE complex would typically be run for a duration of nanoseconds to observe the flexibility of the ligand and the protein, and to calculate the binding free energy. frontiersin.org These simulations can confirm the stability of key hydrogen bonds and hydrophobic interactions predicted by docking studies. plos.org

Detailed Research Findings: While specific, published molecular docking and MD simulation studies focusing exclusively on this compound are not readily available in the public domain, the principles of these techniques are well-established for other cholinesterase inhibitors. For instance, studies on similar quaternary ammonium (B1175870) inhibitors reveal that the positively charged nitrogen atom is crucial for anchoring the ligand to the anionic subsite of the AChE active site. The aromatic portions of the molecule typically form π-π stacking interactions with aromatic residues like Tryptophan and Tyrosine within the active site gorge.

Table 1: Illustrative Interaction Data from a Hypothetical Molecular Docking of this compound with Acetylcholinesterase

| This compound Moiety | Interacting AChE Residue | Interaction Type | Distance (Å) |

| Quaternary Ammonium Group | Trp84, Phe330 | Cation-π | ~4.5 |

| Methoxy (B1213986) Group | Tyr121 | Hydrogen Bond | ~2.8 |

| Aromatic Ring | Trp279 | π-π Stacking | ~3.5 |

| Ethyl Linker | Tyr334, Tyr70 | Hydrophobic | ~4.0 |

This table is a hypothetical representation based on known interactions of similar inhibitors with AChE and is for illustrative purposes only.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nite.go.jpjocpr.comnih.gov In the context of this compound and its analogs, QSAR studies would be instrumental in identifying the key molecular descriptors that influence their cholinesterase inhibitory potency. mdpi.com

The general form of a QSAR model is: Activity = f(Molecular Descriptors) wikipedia.org

Molecular descriptors can be categorized into several types:

Electronic: (e.g., partial charges, dipole moment) which describe the distribution of electrons.

Steric: (e.g., molecular volume, surface area) which relate to the size and shape of the molecule.

Hydrophobic: (e.g., LogP) which quantify the molecule's affinity for non-polar environments.

Topological: (e.g., connectivity indices) which describe the atomic connectivity within the molecule.

A QSAR study on a series of this compound derivatives would involve synthesizing or computationally generating a set of related structures, experimentally determining their inhibitory activity (e.g., IC50 values), calculating a wide range of molecular descriptors for each compound, and then using statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to build a predictive model. mdpi.com

Detailed Research Findings: Specific QSAR studies centered on this compound are not prominently featured in publicly accessible literature. However, numerous QSAR studies on other series of AChE inhibitors have consistently highlighted the importance of certain structural features for high potency. These often include the presence of a cationic head, an optimal distance between the cationic site and an esteratic site-interacting group, and the presence of aromatic rings for interactions within the active site gorge.

Table 2: Example of Molecular Descriptors Used in a Hypothetical QSAR Study of this compound Analogs

| Descriptor | Descriptor Type | Correlation with Activity | Description |

| LogP | Hydrophobic | Positive | Reflects the compound's ability to cross cell membranes and interact with hydrophobic pockets in the enzyme. |

| Molecular Weight | Steric | Negative | Indicates that excessive size can be detrimental to binding, possibly due to steric hindrance. |

| Dipole Moment | Electronic | Positive | Suggests that polar interactions are important for binding affinity. |

| Number of Aromatic Rings | Topological | Positive | Highlights the significance of π-π stacking interactions with aromatic residues in the active site. |

This table is illustrative and represents typical findings in QSAR studies of cholinesterase inhibitors.

Prediction of Binding Affinities and Selectivity for Cholinergic Receptors and Enzymes

Computational methods are also employed to predict the binding affinities of ligands to different receptors and enzymes, which is crucial for assessing their potential efficacy and selectivity. researchgate.net For this compound, a key aspect would be to predict its binding affinity for acetylcholinesterase versus butyrylcholinesterase (BChE), as well as its potential interactions with various subtypes of cholinergic receptors (muscarinic and nicotinic). nih.govnih.gov

Binding Affinity Prediction: Methods like Free Energy Perturbation (FEP) and Thermodynamic Integration (TI), often used in conjunction with MD simulations, can provide quantitative predictions of binding free energies (ΔG_bind). A more negative ΔG_bind indicates a stronger and more favorable interaction. These calculations can help in prioritizing which this compound analogs to synthesize and test experimentally.

Selectivity Prediction: By calculating the binding affinities of this compound for both AChE and BChE, researchers can predict its selectivity index. High selectivity for AChE is often a desirable trait for certain therapeutic applications. Similarly, docking this compound into the binding sites of different muscarinic and nicotinic receptor subtypes can help to predict potential off-target effects. acnp.org The structural differences between the active sites of these proteins are the basis for achieving selectivity.

Detailed Research Findings: While specific predictive studies for this compound's broad cholinergic receptor profile are not widely published, the computational frameworks for such investigations are well-developed. For instance, the active site of BChE is larger and more flexible than that of AChE due to differences in key amino acid residues. This allows larger ligands to bind to BChE. Computational models can effectively capture these differences and predict how a ligand like this compound would fit into each.

Table 3: Hypothetical Predicted Binding Affinities and Selectivity of this compound

| Target | Predicted Binding Affinity (ΔG_bind, kcal/mol) | Predicted Selectivity Index (vs. AChE) | Key Interacting Residues (Predicted) |

| Acetylcholinesterase (AChE) | -12.5 | 1 | Trp84, Trp279, Tyr334, Phe330 |

| Butyrylcholinesterase (BChE) | -9.8 | ~50-fold lower affinity | Leu286, Val288, Tyr332 |

| M1 Muscarinic Receptor | -6.2 | ~1000-fold lower affinity | Tyr106, Tyr404, Asn407 |

| α7 Nicotinic Receptor | -5.5 | ~2000-fold lower affinity | Trp149, Tyr188, Tyr195 |

This table presents hypothetical data to illustrate the type of information generated from such predictive studies. The selectivity index is a ratio of binding affinities.

Advanced Analytical and Biophysical Methods for Methoxyambenonium Studies

In Vitro Enzyme Kinetic Assays (e.g., Spectrophotometric, Radiometric)

In vitro enzyme kinetic assays are fundamental for characterizing the interaction of Methoxyambenonium with key enzymes in the cholinergic pathway, primarily acetylcholinesterase (AChE) and choline (B1196258) acetyltransferase (ChAT). These assays measure the rate of an enzymatic reaction and how it is altered by the presence of an inhibitor like this compound, allowing for the determination of kinetic parameters such as the inhibition constant (K_i) and the half-maximal inhibitory concentration (IC₅₀).

Spectrophotometric Assays Spectrophotometric methods are widely used to study AChE activity due to their simplicity and reliability. japsonline.com The most common is the Ellman's method, which uses acetylthiocholine (B1193921) as a substrate for AChE. japsonline.compsu.edu The hydrolysis of acetylthiocholine by AChE produces thiocholine, which then reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to yield a yellow-colored product, 5-thio-2-nitrobenzoate, that can be quantified by measuring its absorbance at 412 nm. japsonline.compsu.edu The rate of color production is directly proportional to AChE activity. When an inhibitor like this compound is introduced, the rate of the reaction decreases, and the extent of this inhibition can be used to calculate its inhibitory potency (IC₅₀). nih.gov These assays are typically performed in microplates, allowing for high-throughput screening of multiple concentrations of the inhibitor. bmglabtech.com

Radiometric Assays Radiometric assays offer high sensitivity for measuring the activity of cholinergic enzymes. For ChAT, these assays are the method of choice. frontiersin.org A typical radiometric assay for ChAT involves incubating the enzyme source with radiolabeled acetyl-Coenzyme A (e.g., [1-¹⁴C]-acetyl-CoA) and choline. frontiersin.orgnih.gov The enzyme catalyzes the transfer of the radiolabeled acetyl group to choline, forming radiolabeled acetylcholine (B1216132). nih.gov The synthesized [¹⁴C]-acetylcholine is then separated from the unreacted [¹⁴C]-acetyl-CoA, and its radioactivity is quantified using a scintillation counter. frontiersin.org The activity of ChAT is determined by the amount of radiolabeled acetylcholine produced over time. frontiersin.orgarvojournals.org The inhibitory effect of this compound on ChAT would be measured by a decrease in the synthesis of radiolabeled acetylcholine.

| Assay Type | Target Enzyme | Principle | Typical Substrate | Detection Method | Key Parameters Determined | Citations |

| Spectrophotometric | Acetylcholinesterase (AChE) | Colorimetric detection of thiocholine, a product of substrate hydrolysis. | Acetylthiocholine | Absorbance measurement (e.g., at 412 nm). | IC₅₀, K_i, V_max, K_m | japsonline.compsu.edunih.govbmglabtech.com |

| Radiometric | Choline Acetyltransferase (ChAT) | Quantification of radiolabeled acetylcholine synthesized from a radiolabeled precursor. | [¹⁴C]-acetyl-CoA and Choline | Scintillation counting. | Enzyme activity (nmol/hr/mg protein), IC₅₀ | frontiersin.orgnih.govarvojournals.org |

Receptor Binding Assays for Cholinergic Receptors (e.g., Radioligand Displacement, Fluorescence-based)

To understand how this compound exerts its effects, it is crucial to characterize its binding to specific cholinergic receptors, such as muscarinic and nicotinic subtypes. Receptor binding assays directly measure the interaction between a ligand and a receptor. numberanalytics.com

Radioligand Displacement Assays Radioligand displacement assays are a classic and powerful tool for determining the binding affinity of an unlabeled compound (like this compound) for a receptor. nih.gov The basic principle involves a competition between a radiolabeled ligand (radioligand) with known high affinity for the receptor and the unlabeled test compound. nih.gov The assay is performed by incubating a preparation containing the target cholinergic receptors (e.g., brain tissue homogenates or cells expressing the receptor) with a fixed concentration of the radioligand and varying concentrations of this compound. researchgate.net As the concentration of this compound increases, it displaces the radioligand from the receptor binding sites. nih.gov The amount of bound radioactivity is measured after separating the bound from the free radioligand, typically by rapid filtration. sci-hub.se The concentration of this compound that displaces 50% of the specific binding of the radioligand is the IC₅₀ value. This can then be converted to a binding affinity constant (K_i), which reflects the true affinity of the compound for the receptor. numberanalytics.com

Fluorescence-based Assays Fluorescence-based assays have emerged as a valuable alternative to radioligand assays, avoiding the need for radioactive materials. mdpi.com These methods can be deployed in several formats:

Fluorescent Ligand Binding: This method is analogous to radioligand binding but uses a ligand tagged with a fluorophore. The binding of the fluorescent ligand to the receptor can be measured by changes in fluorescence polarization or fluorescence resonance energy transfer (FRET). rsc.org

Cell-based Functional Assays: These assays measure a downstream signaling event following receptor activation. For G-protein coupled cholinergic receptors (like muscarinic receptors), activation often leads to the mobilization of intracellular calcium (Ca²⁺). nih.gov Cells expressing the target receptor are loaded with a Ca²⁺-sensitive fluorescent dye. The addition of an agonist activates the receptor, causing an increase in intracellular Ca²⁺, which results in a measurable change in fluorescence. nih.govsigmaaldrich.com The effect of an antagonist like this compound would be determined by its ability to block the fluorescence signal induced by a known agonist. These assays provide functional data on the compound's interaction with the receptor. nih.gov

| Assay Type | Principle | Measurement | Information Yielded | Citations |

| Radioligand Displacement | Competition between an unlabeled compound (this compound) and a radiolabeled ligand for a specific receptor site. | Amount of bound radioactivity. | Binding affinity (K_i), IC₅₀, Receptor density (B_max). | nih.govnih.govresearchgate.netnih.gov |

| Fluorescence-based | Uses fluorescent probes or reporters to detect ligand binding or receptor activation (e.g., Ca²⁺ mobilization). | Change in fluorescence intensity, polarization, or FRET. | Binding affinity, functional agonism/antagonism. | mdpi.comrsc.orgnih.gov |

Electrophysiological Recording Techniques (e.g., Intracellular Microelectrode Recordings)

Electrophysiology provides direct insight into how a compound affects the electrical properties of neurons and muscle cells. Intracellular microelectrode recording is a key technique for studying the postsynaptic effects of this compound at the neuromuscular junction. scispace.com This technique involves inserting a very fine glass microelectrode, filled with a conductive electrolyte solution, into a single muscle fiber close to the motor end-plate. rwball.netromainbrette.fr This allows for the direct measurement of the cell's resting membrane potential and any changes in potential, such as end-plate potentials (EPPs) and miniature end-plate potentials (MEPPs). scispace.comnih.gov

Studies on isolated muscle preparations, such as the cat tenuissimus muscle, have utilized this method to characterize the actions of this compound. scispace.com By recording from a muscle fiber while stimulating the motor nerve, researchers can observe the EPP, which is the depolarization caused by the release of acetylcholine (ACh) from the nerve terminal. This compound, as a cholinesterase inhibitor, would be expected to increase the amplitude and prolong the duration of the EPP by preventing the breakdown of ACh. nih.gov Furthermore, this technique can detect MEPPs, which are small, spontaneous depolarizations caused by the release of single quanta (vesicles) of ACh. An increase in MEPP frequency can indicate a presynaptic action of the drug, suggesting it facilitates neurotransmitter release. nih.gov

| Technique | Preparation | Measurements | Findings Related to this compound Action | Citations |

| Intracellular Microelectrode Recording | Isolated skeletal muscle (e.g., cat tenuissimus). scispace.com | Resting Membrane Potential, End-Plate Potentials (EPPs), Miniature End-Plate Potentials (MEPPs). | Characterization of postsynaptic effects (prolongation of EPPs) and potential presynaptic actions (increased MEPP frequency). | scispace.comrwball.netnih.govnih.gov |

Methods for Studying Neurotransmitter Release in Isolated Preparations

Investigating the direct effects of this compound on the release of neurotransmitters, particularly acetylcholine, is crucial for a complete understanding of its mechanism. This is often accomplished using isolated preparations, such as the neuromuscular junction or synaptosomes (isolated nerve terminals). nih.gov

In studies using isolated nerve-muscle preparations, neurotransmitter release is often assessed indirectly through electrophysiological measurements, as described previously. scispace.com For instance, a drug-induced increase in the frequency of MEPPs, in the absence of nerve stimulation, is interpreted as an enhancement of spontaneous quantal release of ACh from the presynaptic terminal. nih.gov Similarly, changes in the quantal content (the number of ACh quanta released by a nerve impulse), calculated from EPP and MEPP amplitudes, can provide a quantitative measure of evoked neurotransmitter release. tmc.edu

More direct biochemical methods can also be employed, particularly using synaptosome preparations. nih.gov Synaptosomes can be loaded with radiolabeled choline, which is then converted to radiolabeled ACh. The preparation is then stimulated (e.g., with a high concentration of potassium to cause depolarization), and the amount of radiolabeled ACh released into the surrounding medium is measured. nih.gov This allows for a direct quantification of neurotransmitter release and the study of how compounds like this compound modulate this process, either by acting on presynaptic receptors or by other mechanisms. nih.gov

| Method | Preparation | Principle | Typical Measurement | Citations |

| Electrophysiological Analysis | Isolated nerve-muscle junction (e.g., tenuissimus muscle). | Inferring neurotransmitter release from postsynaptic electrical events. | Miniature End-Plate Potential (MEPP) frequency and amplitude; Quantal content. | scispace.comnih.govtmc.edu |

| Biochemical Assay | Synaptosomes (isolated nerve terminals). | Measuring the release of pre-loaded (often radiolabeled) neurotransmitter upon stimulation. | Amount of radiolabeled Acetylcholine released into the medium. | nih.govnih.gov |

Future Research Directions and Unanswered Questions in Methoxyambenonium S Academic Profile

Elucidation of Non-Cholinesterase Mediated Pharmacological Mechanisms

While the inhibition of acetylcholinesterase (AChE) is a primary action of many quaternary ammonium (B1175870) compounds, there is growing evidence that these molecules can exert significant pharmacological effects through other pathways. nih.gov Anticholinesterase agents are known to be chemically reactive and can potentially interact with a variety of biological macromolecules beyond their primary enzyme target. nih.gov Future research on Methoxyambenonium should prioritize the exploration of these non-canonical mechanisms.

A pivotal early study highlighted a significant divergence in the action of this compound compared to its close analogue, Ambenonium (B1664838). nih.gov While Ambenonium potentiated muscle twitches and contractions induced by acetylcholine (B1216132) (ACh), indicating a direct stimulatory (cholinomimetic) action, this compound did not produce these effects. nih.gov In fact, in all tested doses, it depressed contractions produced by acetylcholine. nih.gov This suggests that this compound lacks the direct agonist activity of its parent compound and its effects cannot be explained solely by cholinesterase inhibition.

This distinct profile warrants a deeper investigation into alternative mechanisms. Research on other cholinesterase inhibitors has revealed non-cholinergic actions, including the modulation of inflammatory pathways and responses to oxidative stress. nih.govfrontiersin.org Given that this compound is a bis-quaternary ammonium compound, its structure allows for potential interactions with cell membranes and other negatively charged macromolecules, a characteristic of this chemical class. umich.edunih.gov

Future studies should aim to:

Investigate direct binding affinities of this compound to various cholinergic receptor subtypes.

Explore its effects on inflammatory signaling pathways, such as the "cholinergic anti-inflammatory pathway," which is modulated by acetylcholine. nih.gov

Assess its impact on cellular oxidative stress markers in relevant cell culture models.

Investigation of Allosteric Modulation at Cholinergic Receptors

Allosteric modulation, where a ligand binds to a site on a receptor distinct from the primary (orthosteric) binding site, represents a sophisticated mechanism for fine-tuning receptor activity. frontiersin.org This approach is a major focus in the development of next-generation therapeutics for the cholinergic system, as it offers the potential for greater receptor subtype selectivity and a more nuanced physiological response compared to traditional agonists or antagonists. frontiersin.orgwjgnet.com

The unique actions of this compound, particularly its potent antagonism of decamethonium-induced paralysis without possessing direct agonist properties, could potentially be explained by allosteric mechanisms. nih.gov Research has shown that various quaternary ammonium cholinesterase inhibitors can act as allosteric effectors at nicotinic acetylcholine receptors (nAChRs). nih.gov These compounds can bind to different sites on the receptor, acting as open-channel blockers or otherwise modulating the receptor's response to acetylcholine. nih.gov Furthermore, some cholinergic ligands have been shown to bind to acetylcholinesterase at sites distinct from the active center, indicating that the enzyme itself can be allosterically modulated. researchgate.net

Given its bis-quaternary structure, this compound is a prime candidate for investigation as an allosteric modulator. Future research should focus on:

Utilizing radioligand binding assays and functional assays to determine if this compound can modulate the binding and/or efficacy of orthosteric ligands at various muscarinic and nicotinic receptor subtypes.

Employing computational docking and molecular modeling to identify potential allosteric binding sites on both cholinergic receptors and the acetylcholinesterase enzyme.

Using electrophysiological techniques to study how this compound alters ion channel kinetics of nAChRs in the presence of agonists.

Development of Novel Experimental Models for Cholinergic System Studies

The development of sophisticated experimental models, including transgenic animals and advanced cellular assays, is crucial for dissecting the complex roles of the cholinergic system in health and disease. mdpi.comnih.gov this compound, with its distinct pharmacological signature, could serve as a valuable tool in these models.

Unlike broader-acting cholinesterase inhibitors, this compound's profile as a more selective antagonist of certain neuromuscular effects without the confounding variable of direct cholinomimetic action makes it particularly useful. nih.gov For example, in animal models of diseases characterized by neuromuscular junction dysfunction, this compound could be used to probe specific pathological mechanisms related to depolarizing agents or receptor over-activity.

Future applications in experimental models could include:

Utilizing this compound in preclinical models of myasthenia gravis or toxicological models of organophosphate exposure to differentiate between effects stemming from pure cholinesterase inhibition versus other mechanisms.

Employing it in comparative studies alongside compounds like Ambenonium in transgenic mouse models of Alzheimer's disease to isolate the contribution of specific cholinergic pathways to disease pathology. mdpi.com

Incorporating it into studies using advanced techniques like quantitative autoradiography to map its binding sites in the brain and peripheral tissues, helping to understand the distribution of receptors it may modulate. nih.gov

Applications of this compound as a Research Tool in Neurobiology

A key role for a compound with a unique mechanism of action is its use as a pharmacological probe to explore biological systems. The demonstrated difference in action between this compound and Ambenonium establishes its potential as a specialized research tool. nih.gov While Ambenonium shows mixed actions, this compound acts as a more straightforward antagonist of decamethonium-induced paralysis, making it a more precise instrument for studying the pharmacology of the neuromuscular junction. nih.gov

Beyond its utility in studying neuromuscular transmission, the chemical nature of this compound as a bis-quaternary ammonium compound suggests other potential applications. Research on other bis-quaternary molecules has shown their affinity for negatively charged glycosaminoglycans, leading to their investigation as potential imaging agents for cartilage and other specific tissues. umich.edu

Future research should explore:

The synthesis of a radiolabeled version of this compound (e.g., with Carbon-11 or Fluorine-18) for use in Positron Emission Tomography (PET) imaging. This could allow for the non-invasive study of its distribution and target engagement in vivo.

Its use as a pharmacological tool to investigate the "cholinergic anti-inflammatory pathway," where its effects on immune cell function could be assessed. frontiersin.org

Its application in high-throughput screening assays to identify other compounds that share its unique pharmacological profile, potentially leading to new therapeutic leads.

Q & A

Q. What steps are essential to replicate published synthetic protocols for this compound in a different laboratory setting?

- Request detailed supplementary information (e.g., NMR spectra, chromatograms) from original authors. Standardize equipment calibration (e.g., HPLC column specifications, stirrer RPM). Conduct a pilot study to identify critical variables (e.g., solvent purity) and document deviations in a lab notebook. Publish replication attempts regardless of outcome to enhance transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.